Dibutyl hydrogen phosphite is a TSCA Flag TP (Subject to the Proposed TSCA Section 4 Test Rule).
Dibutyl phosphite
CAS No.: 1809-19-4
Cat. No.: VC0525928
Molecular Formula: C8H19O3P
Molecular Weight: 194.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1809-19-4 |
---|---|
Molecular Formula | C8H19O3P |
Molecular Weight | 194.21 g/mol |
IUPAC Name | dibutoxy(oxo)phosphanium |
Standard InChI | InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1 |
Standard InChI Key | UZEFVQBWJSFOFE-UHFFFAOYSA-N |
SMILES | CCCCO[P+](=O)OCCCC |
Canonical SMILES | CCCCOP(O)OCCCC |
Appearance | Solid powder |
Introduction
Structural Characteristics and Fundamental Properties
Molecular Architecture
Dibutyl phosphite features a central phosphorus atom bonded to two butoxy groups (-OC₄H₉) and one hydroxyl group, resulting in the structural formula (C₄H₉O)₂P(O)H. The molecule adopts a trigonal pyramidal geometry around phosphorus, with bond angles approximating 109.5° due to sp³ hybridization . Nuclear magnetic resonance (NMR) analysis confirms this structure through characteristic phosphorus-31 chemical shifts between δ +5 to +10 ppm and distinct proton resonances for butyl chains .
Physicochemical Profile
The compound's physical properties, as validated by multiple independent studies, include:
Thermogravimetric analysis reveals decomposition initiating at 150°C, producing phosphine (PH₃), carbon oxides, and phosphorus oxides . The compound's relatively low vapor pressure (<0.1 mmHg at 20°C) enhances its handling safety compared to volatile phosphorus counterparts.
Synthesis Methodologies and Industrial Production
Conventional Transesterification
The predominant synthesis route involves transesterification of dimethyl phosphite with n-butanol under basic catalysis :
This method, operating at 80–100°C with sodium methoxide catalyst, achieves 85–92% yield while avoiding hazardous phosphorus trichloride intermediates . Recent optimizations demonstrate that membrane reactors can improve methanol removal efficiency, pushing yields above 95% .
Alternative Pathways
Advanced catalytic systems employing Brønsted acids (e.g., p-toluenesulfonic acid) enable selective P–O bond cleavage in trialkyl phosphites. Li et al. (2019) reported water-mediated hydrolysis of triisobutyl phosphite to dibutyl phosphite with 98% selectivity at ambient temperatures :
This halide-free approach reduces waste generation by 40% compared to traditional methods .
Industrial Applications and Performance Mechanisms
Lubricant Additives
As an extreme-pressure additive, dibutyl phosphite forms iron phosphide (FeP) tribofilms on metal surfaces under high-stress conditions. Surface analysis via X-ray photoelectron spectroscopy (XPS) shows film thicknesses of 50–200 nm, reducing coefficient of friction by 62% in gear oil formulations . In bio-based lubricants derived from vegetable oils, it demonstrates superior oxidative stability, increasing induction periods by 300% at 0.5 wt% loading .
Polymer Stabilization
The compound acts as a secondary antioxidant in polyolefins through two mechanisms:
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Peroxide Decomposition:
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Radical Scavenging:
Electron spin resonance (ESR) studies confirm radical quenching efficiency of 87% at 150°C in polypropylene .
Environmental Impact and Regulatory Status
Ecotoxicology
Aquatic toxicity thresholds:
The compound demonstrates moderate biodegradability (BOD₅/ThOD = 28%) under OECD 301B guidelines, with photolytic half-life of 4.2 days in surface waters .
Global Regulations
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REACH: Registered with full technical dossier (2018)
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TSCA: Listed on Inventory Update Rule (IUR)
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China MEP: Included in "List of New Chemical Substances" (2023 revision)
Import/export controls under HS code 2919.90.3000 require GHS-compliant labeling for skin irritation (Category 2) and eye damage (Category 1) .
Emerging Research Directions
Nanostructured Lubricant Additives
Recent work incorporates dibutyl phosphite into halloysite nanotube carriers, achieving sustained release over 1,000 abrasion cycles. Tribological testing shows 80% wear reduction compared to free additives .
Pharmaceutical Intermediates
Structure-activity relationship studies reveal that dibutyl phosphite derivatives inhibit protein tyrosine phosphatase 1B (PTP1B) with IC₅₀ = 3.2 μM, suggesting potential in diabetes therapeutics .
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